A Comprehensive Guide to the Synthesis and Characterization of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
A Comprehensive Guide to the Synthesis and Characterization of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
Abstract
This technical guide provides a detailed, field-proven methodology for the synthesis and characterization of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide, a molecule of significant interest in medicinal chemistry and chemical biology. The azide moiety serves as a versatile chemical handle for bioconjugation via "click chemistry," while the benzophenone and nitro-aromatic core structures are prevalent in pharmacologically active compounds. This document offers a two-step synthetic protocol, beginning with the acylation of 2-amino-5-nitrobenzophenone to form a chloroacetamide intermediate, followed by nucleophilic substitution to introduce the azide group. We provide in-depth experimental procedures, a discussion of the underlying chemical principles, comprehensive characterization data, and critical safety protocols for handling the energetic azide functionality.
Foreword: The Imperative of Safety with Azido Compounds
Organic azides are high-energy molecules that demand the utmost respect and caution in a laboratory setting.[1] They are potentially explosive and can be sensitive to heat, light, shock, and friction.[2][3][4] Before commencing any experimental work described herein, a thorough review of safety protocols is mandatory.
Core Safety Mandates:
-
Hazard Assessment: The target molecule, C₁₅H₁₁N₅O₄, has a higher nitrogen-to-carbon ratio than recommended by the "Rule of Six," increasing its potential instability.[1][3] All manipulations must be conducted on the smallest possible scale.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety glasses. All work involving the azide must be performed in a certified chemical fume hood, behind a blast shield.[1][4][5]
-
Avoid Incompatibilities:
-
Metals: Never use metal spatulas or needles to handle azides, as this can form highly shock-sensitive heavy metal azides.[1][3][4][5] Use plastic or ceramic spatulas.
-
Acids: Avoid contact with acids, which can generate the highly toxic and explosive hydrazoic acid.[3][4]
-
Halogenated Solvents: Do not use chlorinated solvents like dichloromethane or chloroform, as they can form explosively unstable di- and tri-azidomethane.[2][3][4]
-
-
Purification and Handling:
-
Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container.[1][3][5] Never mix azide waste with acidic waste streams.[3]
Rationale and Synthetic Strategy
The synthesis of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide is logically approached via a two-step sequence. This strategy is predicated on the robust and well-documented reactivity of primary aromatic amines and alkyl chlorides.
-
Step 1: Amide Formation. The synthesis commences with the acylation of the commercially available 2-amino-5-nitrobenzophenone.[6][7] This primary amine is reacted with chloroacetyl chloride in a nucleophilic acyl substitution to form the stable intermediate, N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide. This reaction selectively forms the amide bond, leaving the chloro-group intact as a reactive site for the subsequent step.
-
Step 2: Azidation. The chloroacetamide intermediate possesses an activated α-chloro group, which is an excellent electrophile for nucleophilic substitution. By reacting this intermediate with sodium azide (NaN₃), the chloride is displaced via an Sₙ2 mechanism to yield the final target molecule.[][9][10] This is a standard and efficient method for introducing the azido functionality.[11][12][13][14]
The complete workflow is illustrated below.
Detailed Experimental Protocols
Part A: Synthesis of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide (Intermediate)
This protocol is adapted from standard procedures for the acylation of aromatic amines.[15][16]
Materials & Reagents:
-
2-Amino-5-nitrobenzophenone (MW: 242.23 g/mol )[7]
-
Chloroacetyl chloride (MW: 112.94 g/mol )
-
Pyridine or Triethylamine (Base)
-
Ethyl Acetate (Solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-5-nitrobenzophenone (1.0 eq) in ethyl acetate.
-
Add a suitable base such as pyridine or triethylamine (1.2 eq) to the solution to act as an acid scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product, N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield a solid product.
Part B: Synthesis of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide (Target Molecule)
This procedure is based on established methods for converting alkyl halides to alkyl azides.[11][12][13][14]
Materials & Reagents:
-
N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide (Intermediate from Part A, MW: 318.71 g/mol )[17]
-
Sodium Azide (NaN₃, MW: 65.01 g/mol )
Procedure:
-
CRITICAL SAFETY STEP: Set up the reaction in a fume hood behind a blast shield. Ensure no acidic materials are nearby.
-
In a round-bottom flask, dissolve the N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide intermediate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium azide (1.3-1.5 eq) to the solution. Use a plastic or ceramic spatula for this transfer.
-
Heat the mixture to reflux (approximately 80-85 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution upon cooling.
-
If precipitation occurs, collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual sodium azide and other inorganic salts.
-
If the product does not precipitate, the mixture can be poured into cold water to induce precipitation, followed by filtration.
-
Dry the resulting solid product, 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide, under vacuum at a low temperature (do not heat). The product should be stored immediately in a cool, dark place.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide.
| Property | Data | Source |
| Molecular Formula | C₁₅H₁₁N₅O₄ | [18] |
| Molecular Weight | 325.28 g/mol | [18] |
| Appearance | Expected to be a solid | - |
| IR (N₃ stretch) | ~2100 cm⁻¹ (strong, sharp) | [11][12] |
| IR (Amide C=O) | ~1660-1680 cm⁻¹ | [11][12][15] |
| IR (Amide N-H) | ~3250-3300 cm⁻¹ | [11][12] |
| ¹H NMR (CH₂-N₃) | Singlet, ~4.0-4.2 ppm | [11][12] |
| ¹H NMR (N-H) | Singlet, ~10.0 ppm | [11][12] |
| ¹H NMR (Aromatic) | Multiplets, ~7.0-8.5 ppm | - |
| Mass Spec (M+) | m/z ≈ 325.08 | [18] |
Expert Analysis of Characterization Data:
-
Infrared (IR) Spectroscopy: The single most diagnostic piece of evidence for a successful reaction is the appearance of a very strong, sharp absorption band around 2100 cm⁻¹. This peak is characteristic of the asymmetric stretching vibration of the azide functional group.[19][20][21] Its presence, along with the disappearance of the C-Cl stretching frequency from the intermediate, provides compelling evidence for the conversion. The amide C=O and N-H stretches should also be clearly visible.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum should show a distinct singlet in the region of 4.0-4.2 ppm, corresponding to the two protons of the methylene group (CH₂) adjacent to the azide.[11][12] The aromatic region will be complex due to the two substituted phenyl rings. A downfield singlet, often broad, corresponding to the amide N-H proton should also be observed.
-
Carbon (¹³C NMR) Spectroscopy: The ¹³C NMR will confirm the presence of all 15 carbons in the molecule. Key signals include the two carbonyl carbons (benzophenone and amide), the methylene carbon (CH₂), and the various aromatic carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should provide a molecular ion peak that matches the calculated exact mass of the compound (325.0811 Da).[18] A common fragmentation pattern for organic azides is the loss of a nitrogen molecule (N₂, 28 Da), which may be observed in the mass spectrum.
Conclusion
This guide outlines a reliable and verifiable two-step synthesis for 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide from readily available starting materials. The protocols provided, when executed with the stringent safety precautions detailed, offer a clear path to obtaining this valuable chemical probe. The multi-faceted characterization strategy ensures the structural integrity and purity of the final product, making it suitable for subsequent applications in drug discovery, proteomics, and advanced materials science, where the azide handle can be leveraged for molecular assembly and bioconjugation.
References
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]
- Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.
-
Azides - Safe Work Procedure. (2022). University of Victoria, Occupational Health, Safety & Environment. [Link]
-
Safe Handling of Azides. (2013). University of Pittsburgh, Environmental Health and Safety. [Link]
-
Azide Compounds. Stanford University, Environmental Health & Safety. [Link]
-
Kim, J., Lee, C. W., & Choi, J. H. (2017). Two-dimensional IR spectroscopy reveals a hidden Fermi resonance band in the azido stretch spectrum of β-azidoalanine. Physical Chemistry Chemical Physics, 19(3), 1806-1811. [Link]
-
Chiacchio, U., Rescifina, A., & Iannazzo, D. (2020). Transition Metal Catalyzed Azidation Reactions. Molecules, 25(19), 4436. [Link]
-
Information on Azide Compounds. Stanford University, Environmental Health & Safety. [Link]
-
Vandenbroucke, S., et al. (2021). An IR Spectroscopy Study of the Degradation of Surface Bound Azido-Groups in High Vacuum. Langmuir, 37(43), 12608–12615. [Link]
-
Lesar, A., & Hodoscek, M. (2001). Infrared (IR) spectra of azide in HN3, CH3N3 and AZT (in cm-1). ResearchGate. [Link]
-
Gasteiger, J., et al. (2023). 2D-IR spectroscopy of azide-labeled carbohydrates in H₂O. The Journal of Chemical Physics, 159(20). [Link]
-
Azide synthesis Definition. Fiveable. [Link]
- Lee, K.-K., et al. (2010). Azido-derivatized compounds as IR probes of local electrostatic environment: Theoretical studies. The Journal of Chemical Physics, 132(8).
-
Synthesis of alkyl azides. Organic Chemistry Portal. [Link]
- Missioui, M., et al. (2020). Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3.
-
2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide. PubChem, National Center for Biotechnology Information. [Link]
- Tanimoto, H., & Nishiyama, S. (2013). Recent Applications and Developments of Organic Azides in Total Synthesis of Natural Products.
- Patel, R., & Patel, P. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 209-213.
- Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide.
-
Missioui, M., et al. (2022). 2-Azido-N-(4-methylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 710–714. [Link]
-
Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]
-
2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide. Chemsrc. [Link]
-
N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide. PubChem, National Center for Biotechnology Information. [Link]
-
2-Amino-N-(2-benzoyl-4-nitrophenyl)acetamide. PubChem, National Center for Biotechnology Information. [Link]
-
Missioui, M., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 425–430. [Link]
- Missioui, M., et al. (2020). Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1429-1430.
- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. ucd.ie [ucd.ie]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. uvic.ca [uvic.ca]
- 6. CAS 1775-95-7: 2-Amino-5-nitrobenzophenone | CymitQuimica [cymitquimica.com]
- 7. biosynth.com [biosynth.com]
- 9. fiveable.me [fiveable.me]
- 10. Alkyl azide synthesis by azidonation, hydroazidation or substitution [organic-chemistry.org]
- 11. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. ijpsr.info [ijpsr.info]
- 16. prepchem.com [prepchem.com]
- 17. N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide | C15H11ClN2O4 | CID 88706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide | C15H11N5O4 | CID 13345167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Two-dimensional IR spectroscopy reveals a hidden Fermi resonance band in the azido stretch spectrum of β-azidoalanine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 21. researchgate.net [researchgate.net]
